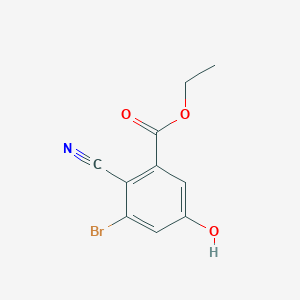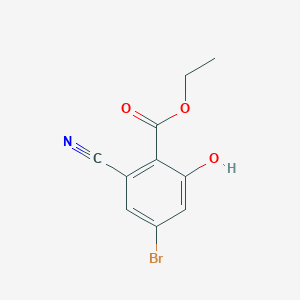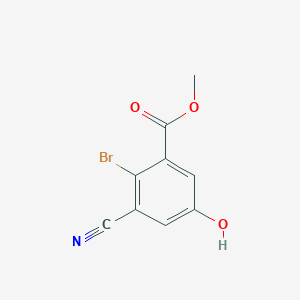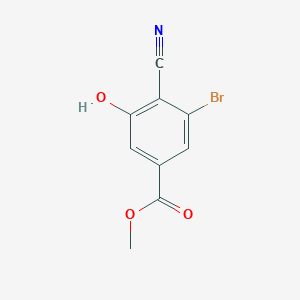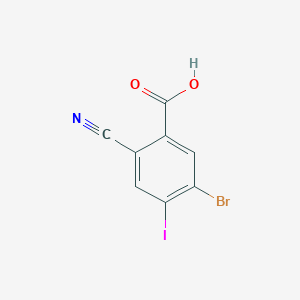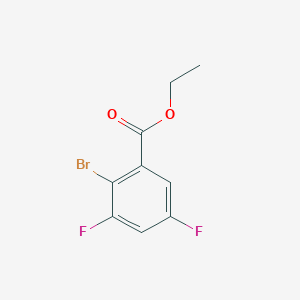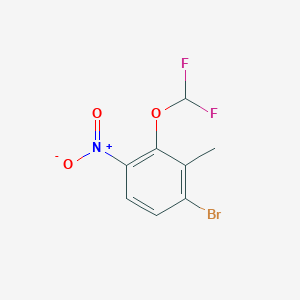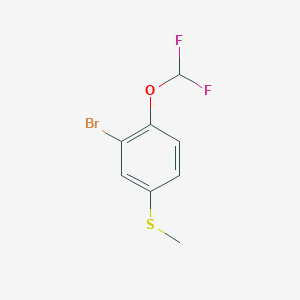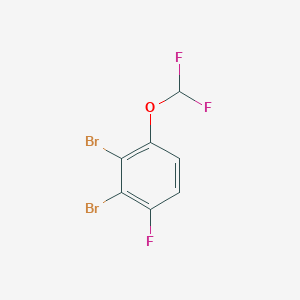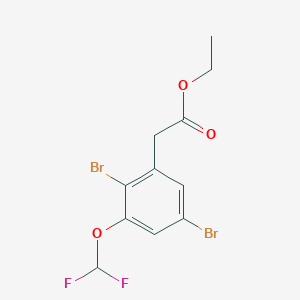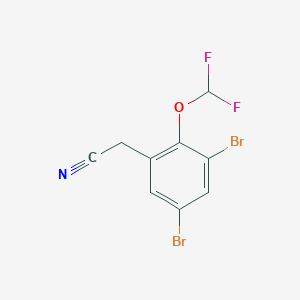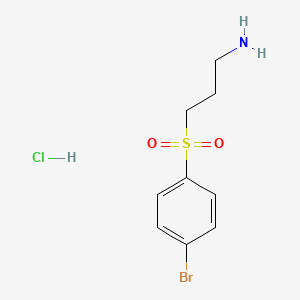
3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride
Overview
Description
4-Bromobenzenesulfonyl chloride is used as an activating agent in the synthesis of oligodeoxyribo- and oligoribo- nucleotides in solution. It is also used in the synthesis of 4-(N-allylsulfamoyl)phenylboronic acid and in the protection of amines as 4-bromobenzenesulfonamides .
Synthesis Analysis
The synthesis of compounds related to 4-Bromobenzenesulfonyl chloride involves the use of this compound as an activating agent. It participates in the preparation of various compounds including 2-(3-bromophenyl)-5-n-butylfuran, 2-(3-bromophenyl)-3,6-dimethyl-4,5,6,7-tetrahydrobenzofuran, 3-bromo-4-(3-bromophenyl)thiophene, and 2,5-bis(3-bromophenyl)-1-methylpyrrole .
Molecular Structure Analysis
The molecular formula of 4-Bromobenzenesulfonyl chloride is C6H4BrClO2S . The InChI key is KMMHZIBWCXYAAH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
4-Bromobenzenesulfonyl chloride has a molecular weight of 255.52 g/mol . It has a refractive index of n20/D 1.593 (lit.), a boiling point of 90-91°C/0.5mmHg (lit.), a melting point of 30-33°C, and a density of 1.773 g/mL at 25°C (lit.) .
Scientific Research Applications
SNAr Reaction Study : Gazitúa et al. (2018) investigated the kinetics of the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine, highlighting how the nature of the solvent and the reacting pair affect the reaction rate and mechanism. This study is relevant for understanding the behavior of similar compounds in SNAr reactions (Gazitúa et al., 2018).
Arylation of Heteroaromatics : Skhiri et al. (2015) explored the reactivity of (poly)halo-substituted benzenesulfonyl chlorides, including 4-bromobenzenesulfonyl chloride, in Pd-catalyzed desulfitative arylation. This research is significant for understanding the application of these compounds in synthesizing arylated heteroarenes (Skhiri et al., 2015).
Supramolecular Structures : Lozano et al. (2008) characterized the supramolecular structures of compounds containing 4-bromobenzenesulfonyl, which can shed light on the potential uses of similar compounds in crystallography and materials science (Lozano et al., 2008).
Synthetic Equivalent Study : Vasin et al. (2016) reported on the synthesis and reactions of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, offering insights into its use as a synthetic equivalent in various chemical reactions (Vasin et al., 2016).
Nucleophilic Substitution Reactions : The study by Elmas (2017) on the reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, including propylamine, is relevant for understanding the behavior of compounds like 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride in nucleophilic substitution reactions (Elmas, 2017).
Catalytic Applications : Kim et al. (2008) demonstrated the use of ammonium salts in a Cu-catalyzed three-component reaction involving 2-bromobenzenesulfonyl moiety, indicating potential catalytic applications of similar compounds (Kim et al., 2008).
NMR Zeeman Studies : Rao and Rogers (1972) conducted an NQR Zeeman study of p-bromobenzenesulfonyl chloride, which could be informative for studies involving similar compounds in understanding molecular structure and bonding (Rao & Rogers, 1972).
Safety and Hazards
properties
IUPAC Name |
3-(4-bromophenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNWSTVZWPEUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



